Rapalexin B

Description

Rapalexin B is a hydroxyindole-class phytoalexin identified in cruciferous plants, notably Chinese cabbage (Brassica rapa subsp. pekinensis) . Structurally, it belongs to the hydroxyindole family, characterized by an indole moiety with a hydroxyl group substitution . Unlike its precursor, Rapalexin A—a sulfur-containing indole derivative first isolated from Arabidopsis thaliana and Thellungiella halophila —this compound lacks sulfur modifications, which may influence its solubility and bioactivity.

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

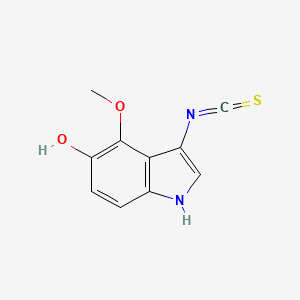

3-isothiocyanato-4-methoxy-1H-indol-5-ol |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10-8(13)3-2-6-9(10)7(4-11-6)12-5-15/h2-4,11,13H,1H3 |

InChI Key |

RIANPHYYVJUMIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C(=CN2)N=C=S)O |

Synonyms |

rapalexin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biosynthetic, and functional differences between Rapalexin B and related phytoalexins:

Key Findings from Comparative Studies:

Structural and Functional Divergence: this compound’s hydroxyl group distinguishes it from sulfur-containing analogs like Rapalexin A and camalexin. Unlike Rapalexin A, which is metabolically stable and potent against L.

This flexibility may enhance its production efficiency under stress conditions.

Pathogen-Specific Efficacy :

- Camalexin demonstrates broad-spectrum resistance but is less effective against pathogens like L. maculans compared to Rapalexin A .

- Brussalexin A’s instability limits its direct antimicrobial role but opens avenues for prodrug development .

Metabolic Fate :

- Erucalexin’s rapid detoxification via fungal reduction underscores the importance of structural resilience in phytoalexin design. In contrast, Rapalexin A’s resistance to metabolism makes it a robust defense compound .

Q & A

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodology : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis, network pharmacology). Validate hypotheses with targeted knock-out models or chemical inhibitors. Use platforms like Research Rabbit to systematically map existing literature and identify understudied pathways .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Data Management & Replication

Q. What strategies ensure reproducibility of this compound’s synthesis and bioactivity results?

- Methodology : Publish detailed experimental protocols in the main text or supplementary information, adhering to Beilstein Journal guidelines. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. For bioassays, report exact reagent lot numbers, equipment calibration dates, and software versions. Use controlled vocabularies for chemical naming to avoid ambiguity .

Q. How can researchers balance brevity and completeness when reporting this compound’s structural analogs in a manuscript?

- Methodology : Highlight up to five key analogs in the main text with full synthetic details. Include additional compounds in supplementary files, labeling them with consecutive numbering (e.g., SI-1, SI-2). Use molecular formulas for reagents and reference prior syntheses for known intermediates .

Ethical & Methodological Rigor

Q. What ethical considerations apply to preclinical studies of this compound involving animal models?

- Methodology : Obtain institutional ethics committee approval and follow ARRIVE guidelines for animal reporting. Describe anesthesia, analgesia, and euthanasia protocols explicitly. Justify species selection based on biological relevance and minimize sample sizes via robust experimental design .

Q. How should researchers document failed experiments or unexpected results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.